Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate
Overview
Description
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1803596-18-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 221.13 g/mol. Its structure includes a pyridine ring with a hydroxy group at the 4-position, a trifluoromethyl group at the 5-position, and a carboxylate ester at the 3-position. This arrangement contributes to its chemical reactivity and biological properties, particularly in pharmacology and agrochemicals.
Pharmacological Applications
Research indicates that this compound exhibits various biological activities, primarily as an anti-inflammatory agent and a potential therapeutic candidate for several diseases. Its trifluoromethyl group is associated with enhanced metabolic stability and bioactivity, making it a valuable scaffold in drug development .
Key Biological Activities:
- Anti-inflammatory Effects: The compound has shown promise in inhibiting pathways associated with inflammation, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential: Studies suggest that similar compounds with trifluoromethyl substitutions can induce apoptosis in cancer cells, indicating potential anticancer properties .
The mechanisms through which this compound exerts its effects are being actively investigated. Interaction studies with various biological molecules are crucial for understanding its pharmacodynamics. For instance, compounds with similar structures have been noted for their ability to interact with Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Apoptosis Induction in Cancer Models:
- In Vitro Evaluations:
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to other trifluoromethyl-containing compounds:
Properties
IUPAC Name |
methyl 4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-12-3-5(6(4)13)8(9,10)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFNRXBUCHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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